2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-20(15-10-13-6-4-5-9-18(13)27-21(15)26)22-19-16-11-28-12-17(16)23-24(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKQJPZBGKBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been reported to interact with enzymes such asacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
For instance, it could inhibit the activity of enzymes like AChE, affecting normal nerve pulses’ transmission.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could influence the cholinergic pathway by interacting with AChE. This could lead to changes in nerve signal transmission, potentially causing behavioral changes and movement impairment. Additionally, the compound might also be involved in oxidative stress pathways .
Biological Activity
The compound 2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.47 g/mol. The structure features a chromene moiety linked to a thieno[3,4-c]pyrazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of pyrazole and chromene compounds. The specific compound under review has shown promising results in vitro against several cancer cell lines.
- Cell Line Studies :
- In one study, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.01 µM to 0.39 µM, indicating significant potency against these cell lines .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation.
- Mechanism of Action :
- The compound potentially inhibits COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Activity
Preliminary evaluations have suggested that this compound exhibits antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
- Anticancer Efficacy :
-
Synergistic Effects :
- Combining this compound with other chemotherapeutic agents has shown synergistic effects in enhancing cytotoxicity against resistant cancer cell lines .
- Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
